3-Fluoro-4-nitrophenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-nitrophenylacetonitrile is a chemical compound with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 . It is used in various scientific research due to its unique properties, making it suitable for applications in organic synthesis, medicinal chemistry, and material science.
Molecular Structure Analysis
The linear formula of this compound is C8H5FN2O2 . The InChI key is provided in the search results, which is a unique identifier for chemical substances, intended to facilitate their lookup in databases .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
1. Fluorogenic Derivatization in Analytical Chemistry
3-Fluoro-4-nitrophenylacetonitrile and its derivatives have been used in analytical chemistry, particularly in the fluorogenic derivatization of catecholamines and their metabolites for enhanced detection and analysis. For instance, a study explored the use of 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) as a fluorogenic derivatization reagent for the analysis of catecholamines, leading to the formation of stable derivatives suitable for high-performance liquid chromatography (HPLC) analysis (Zhu, Shaw, & Barrett, 2003).
2. Synthetic Applications in Organic Chemistry
The compound also finds application in the synthesis of various organic molecules. For example, a study on the solid-phase synthesis of N-hydroxyindoles and benzo[c]isoxazoles involved the reaction of carbon nucleophiles with resin-bound 4-fluoro-3-nitrobenzoic acid, leading to the formation of biologically significant compounds (Stephensen & Zaragoza, 1999).
3. Application in Molecular Docking and Biological Studies
The compound has also been explored in the context of molecular docking and biological evaluations. For instance, 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate, a derivative, has been synthesized and evaluated as a potential inhibitor of hepatitis B, showcasing the compound's utility in medicinal chemistry and drug design (Ivachtchenko et al., 2019).
4. Photophysical Studies and Interaction with Metal Ions
Studies have also delved into the photophysical properties of nitrobenzoxadiazole-based systems, which are analogs of this compound. These studies are crucial in understanding the interaction of these compounds with metal ions, which has implications in the development of novel fluorescent materials and sensors (Das et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
2-(3-fluoro-4-nitrophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-7-5-6(3-4-10)1-2-8(7)11(12)13/h1-2,5H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYMXAMNWIADMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379164 |
Source
|
Record name | 3-Fluoro-4-nitrophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503315-75-1 |
Source
|
Record name | 3-Fluoro-4-nitrophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.